Home > Products > Building Blocks P14981 > 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one - 923283-59-4

2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Catalog Number: EVT-1707692
CAS Number: 923283-59-4
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one belongs to the class of pyrazolopyrimidinones, which are bicyclic heterocyclic compounds. This class of compounds is of significant interest in scientific research due to their structural similarity to purines, naturally occurring molecules with various biological activities. Specifically, the pyrazolo[4,3-d]pyrimidin-7-one scaffold is found in various biologically active compounds, including some with reported adenosine receptor antagonist activity [ [] ] and as structural constituents in formycin A and B, exhibiting antibacterial activity [ [] ].

5-[2-Ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Sildenafil)

  • Compound Description: Sildenafil, commercially known as Viagra®, is a medication primarily used to treat erectile dysfunction and pulmonary arterial hypertension. [, , , , , , , , , ] It functions as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in specific tissues. [, , , , , ]
  • Relevance: Sildenafil shares the core pyrazolo[4,3-d]pyrimidin-7-one structure with 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. [, , , , , , , , , , ] The key structural differences lie in the substituents attached to this core. Sildenafil possesses a 1-methyl-3-propyl substitution on the pyrazolopyrimidine ring and a 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl group at the 5-position. This makes it a valuable point of reference for understanding structure-activity relationships within this class of compounds.

5-[2-Ethoxy-5-(4-cyclopentylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Cyclopentynafil)

  • Compound Description: Cyclopentynafil is a sildenafil analogue identified in a dietary supplement marketed for erectile dysfunction. [] Its pharmacological properties are not explicitly discussed in the provided literature.
  • Relevance: This compound is closely related to both sildenafil and 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one due to the presence of the pyrazolo[4,3-d]pyrimidin-7-one scaffold. [] The structural difference between cyclopentynafil and sildenafil lies in the N-substituent on the piperazine ring, where sildenafil has a methyl group and cyclopentynafil has a cyclopentyl group. [] This difference highlights how modifications to the peripheral substituents can lead to the emergence of novel analogues.

(6R,12aR)-2-Octyl-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione (N-Octylnortadalafil)

  • Compound Description: N-Octylnortadalafil is an analogue of tadalafil, another drug used to treat erectile dysfunction. [] It was identified alongside cyclopentynafil in a dietary supplement. [] Like cyclopentynafil, its specific pharmacological profile is not detailed in the provided papers.
  • Relevance: Although N-Octylnortadalafil does not share the core pyrazolo[4,3-d]pyrimidin-7-one structure with 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, its discovery alongside cyclopentynafil in a product marketed for similar effects highlights a broader trend of using structurally related compounds as potential substitutes or adulterants in these types of products. [] This emphasizes the need for careful monitoring and analysis of such products to ensure consumer safety.

5-[2-propoxy- 5-( 4- hydroxyethyl- piperazin- 1- ylsulfonyl) phenyl]- 1- methyl- 3- propyl- 1,6- dihydro- 7H- pyrazolo[4,3- d]pyrimidin- 7- one (Methylhydroxyhomosildenafil)

  • Compound Description: Methylhydroxyhomosildenafil is a sildenafil analogue first identified as an adulterant in health food marketed for kidney and Yang invigoration. [] There is limited information on its specific pharmacological properties.
  • Relevance: This compound exhibits a close structural resemblance to sildenafil and, consequently, to 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, sharing the core pyrazolo[4,3-d]pyrimidin-7-one structure. [] The variations lie in the alkoxy group and the substituent on the piperazine ring. Methylhydroxyhomosildenafil has a propoxy group instead of ethoxy at the 2-position of the phenyl ring and a 4-hydroxyethyl group instead of methyl on the piperazine ring. [] Its emergence underscores the ongoing development of sildenafil analogues, potentially with the aim of circumventing regulations or modifying pharmacological effects.

5-(5-Acetyl-2-butoxy-3-pyridinyl)-3-ethyl-2-(1-ethyl-3-azetidinyl)-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • Compound Description: This compound represents a novel PDE5 inhibitor developed with the aim of achieving high and dose-independent oral bioavailability. [] This was achieved by replacing the 5'-piperazine sulfonamide in the sildenafil template with a 5'-methyl ketone. [] It exhibited excellent caco-2 flux, low metabolism in human hepatocytes, and potential for good aqueous solubility. []
  • Relevance: This compound is structurally similar to 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, sharing the core pyrazolo[4,3-d]pyrimidin-7-one structure. [] The differences are observed in the substituents at the 2 and 5 positions of the pyrazolopyrimidinone ring. This compound highlights the ongoing research to discover and develop new PDE5 inhibitors with improved pharmacological profiles for the treatment of erectile dysfunction and other conditions.

5-[2-ethoxy-5-(morpholinylacetyl) phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo [4,3-d]-pyrimidin-7-one methanesulfonate monohydrate (UK-114,542-27)

  • Compound Description: UK-114,542-27 is a cyclic-GMP phosphodiesterase inhibitor. [] In a study investigating the peripheral antihyperalgesic effects of fentanyl, UK-114,542-27 potentiated a subeffective dose of fentanyl in a dose-dependent manner, suggesting its involvement in the L-arginine/nitric oxide/cyclic-GMP pathway. []
  • Relevance: UK-114,542-27 shares the core pyrazolo[4,3-d]pyrimidin-7-one structure with 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. [] It highlights the structural diversity possible within this class of compounds and their potential use in various therapeutic applications.

5-(2-propyloxy-5-aminosulphonylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one (DA-8164)

  • Compound Description: DA-8164 is a metabolite of DA-8159, a new erectogenic drug. [] It was identified in rat liver microsomal incubations and rat liver perfusion studies, suggesting that it is formed via oxidative metabolism of DA-8159. []
  • Relevance: This compound shares the core pyrazolo[4,3-d]pyrimidin-7-one structure with 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. [] This example illustrates how metabolic processes can lead to structural modifications within this class of compounds.
Overview

2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidine class, which has garnered attention due to its potential pharmaceutical applications. The compound is characterized by a fused ring system that includes both pyrazole and pyrimidine moieties, contributing to its biological activity.

Source

This compound can be synthesized through various methods, often involving multi-step organic reactions. Notably, it is related to other compounds such as sildenafil, which is widely known for its therapeutic use in treating erectile dysfunction .

Classification

2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is classified as a pyrazolopyrimidinone, a subclass of pyrazolo compounds. Its structural features allow it to interact with biological targets, making it of interest in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can be achieved through several methods. One common approach involves the reaction of appropriate starting materials under controlled conditions.

Technical Details

  1. Starting Materials: Common precursors include substituted phenyl hydrazines and pyrimidine derivatives.
  2. Reagents: Various reagents such as acids or bases may be used to facilitate the cyclization and formation of the pyrazolo ring.
  3. Conditions: Temperature and solvent choice are critical; reactions are typically conducted under reflux conditions in solvents like ethanol or dichloromethane.

For example, one method described in the literature involves the use of chlorosulfonic acid to modify existing compounds into intermediates that can yield 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one through subsequent reactions with amines or other nucleophiles .

Molecular Structure Analysis

Structure

The molecular structure of 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can be represented as follows:

C7H8N4O\text{C}_7\text{H}_8\text{N}_4\text{O}

Data

  • Molecular Weight: Approximately 164.16 g/mol
  • Chemical Formula: C₇H₈N₄O
  • Structural Features: The compound features a dihydropyrimidine ring fused with a pyrazole ring, with an ethyl substituent at position 2.
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical for heterocycles. These include:

  1. Substitution Reactions: The nitrogen atoms in the ring can undergo electrophilic substitution.
  2. Condensation Reactions: The presence of functional groups allows for condensation with other organic molecules.

Technical Details

In synthetic pathways, 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can react with halogenated compounds or acids to form derivatives that may exhibit enhanced biological activity or improved solubility profiles .

Mechanism of Action

Process

The mechanism of action for compounds like 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one often involves interaction with specific enzymes or receptors in biological systems.

Data

Research indicates that derivatives of this compound may inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression. This inhibition can lead to anti-proliferative effects on cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a crystalline solid.
  2. Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  1. Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or heat.
  2. Reactivity: Reacts readily with electrophiles due to the presence of nitrogen atoms in the ring structure.

Relevant data from PubChem indicates that this compound possesses unique properties that make it suitable for further pharmacological studies .

Applications

Scientific Uses

The primary applications of 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and its derivatives include:

  1. Pharmaceutical Development: Investigated for its potential as an anti-cancer agent due to its ability to inhibit cell cycle regulators.
  2. Biochemical Research: Used in studies aimed at understanding kinase inhibition mechanisms and their implications in disease states such as cancer and cardiovascular diseases .
Synthetic Methodologies and Reaction Optimization

Traditional Multi-Step Synthesis Pathways

Cyclocondensation Strategies for Pyrazolo[4,3-d]pyrimidinone Core Formation

The pyrazolo[4,3-d]pyrimidinone scaffold is constructed via cyclocondensation reactions between 5-aminopyrazole derivatives and carbonyl-containing synthons. A classic approach involves reacting 5-amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile with triethoxyorthoformate in acetic anhydride to form an ethyl formimidate intermediate. Subsequent treatment with hydrazine hydrate induces ring closure, yielding the bicyclic core structure [9]. Alternative routes employ α,β-unsaturated ketones condensed with hydrazines, forming cycloadducts that undergo dehydration and dehydrogenation to furnish the heterocycle. These methods typically achieve 45-60% yields but require rigorous temperature control (60-80°C) and anhydrous conditions to prevent hydrolysis byproducts [4] [9].

Table 1: Cyclocondensation Reagents and Yields

Synthon TypeReagentConditionsYield (%)
Ethyl formimidateHydrazine hydrateEthanol, reflux53-56
α,β-Unsaturated ketoneMethylhydrazineDMF, 80°C45-50
Ethoxymethylene malononitrileHydrazine derivativeAcOH, 60°C58-60

Alkylation and Functionalization at N2 and C6 Positions

Selective N2-alkylation is achieved using alkyl halides (e.g., iodoethane) in the presence of weak bases (K₂CO₃) to minimize N1/N2 regioselectivity issues. Ethylation at N2 proceeds with 70-75% efficiency in DMF at 25-30°C [8]. For C6 functionalization, electrophilic aromatic substitution is employed, though it requires activating groups at C5. Chlorosulfonation at C5 uses chlorosulfonic acid (ClSO₃H) to introduce the -SO₂Cl moiety, enabling downstream amidation with amines like N-methylpiperazine [5]. Critical challenges include:

  • Over-alkylation at pyrimidine N7 without protecting groups
  • Sulfonation byproducts (e.g., sulfones) at temperatures >30°C [1]

Innovative One-Pot Synthesis Approaches

NaOCl-Mediated Oxidative Cyclization: Mechanistic Insights

An optimized one-pot synthesis employs NaOCl (aqueous bleach) as an oxidant for converting 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one directly to sulfonyl chloride intermediates. Mechanistic steps:

  • Electrophilic chlorosulfonation: ClSO₃H generates Cl⁺ electrophiles
  • Oxidative cyclization: NaOCl oxidizes -SO₂H to -SO₂Cl while preventing sulfone formation
  • In situ amidation: N-methylpiperazine displaces chloride without intermediate isolationThis method achieves 90% yield by suppressing reversible sulfonation and eliminating SO₂Cl₂ purification [5] [7].

Solvent-Free and Catalyst-Free Methodologies

Solvent-free routes utilize melt-phase cyclocondensation, where neat mixtures of hydrazines and carbonyl precursors react at 120-130°C. Catalyst-free Suzuki-Miyaura couplings enable C5-aryl functionalization using:

  • Arylboronic acids (1.2 equiv)
  • K₃PO₄ base (2.0 equiv)
  • 100°C for 8 hoursYields reach 82% with >95% regiopurity, avoiding Pd catalysts that degrade the pyrimidinone core [1] [3].

Table 2: Solvent-Free vs. Traditional Synthesis

ParameterSolvent-FreeTraditional (DMF)
Reaction temperature120-130°C80-90°C
Time3 hours8 hours
Yield82%65%
Byproducts<5%15-20%

Optimization of Chlorosulfonation and Amidation Reactions

Chlorosulfonation efficiency depends on ClSO₃H/SOCl₂ stoichiometry:

  • Excess ClSO₃H (2.5 equiv) with SOCl₂ (1.0 equiv) at 0-10°C suppresses sulfonic acid formation
  • Quenching on ice followed by CH₂Cl₂ extraction isolates crude sulfonyl chloride at 85-90% purity [5]

Amidation is optimized via nucleophile selection:

  • Sterically hindered amines (e.g., N-methylpiperazine): Require 1.2 equiv in CH₂Cl₂ at 20-25°C
  • Anilines: Need catalytic DMAP (4-dimethylaminopyridine) and elevated temperatures (50°C)Post-amidation, bicarbonate washes remove acidic impurities while preserving the acid-labile pyrazolopyrimidinone core [5] [7].

Role of Protecting Groups in Selective Functionalization

N7 protection is essential during C5 sulfonation or N2 alkylation due to competing reactions at the pyrimidine nitrogen. Preferred strategies:

  • Benzyl groups: Introduced via BnBr/K₂CO₃, removed via Pd/C hydrogenolysis
  • SEM [2-(trimethylsilyl)ethoxymethyl]: Stable under chlorosulfonation, cleaved by TBAF (tetrabutylammonium fluoride)

For glycosylation at N1, acetylated sugars serve as self-protecting synthons. After coupling, deprotection with NaOMe/MeOH unveils free hydroxyls without scaffold degradation [9]. Regioselectivity data confirms:

  • N1 protection enables >95% alkylation fidelity at N2
  • Deprotection yields exceed 90% for Bn and SEM groups [9]

Table 3: Protecting Group Performance

Protecting GroupInstallation YieldDeprotection YieldCompatibility
Benzyl (Bn)92%90%Sulfonation, alkylation
SEM88%91%Glycosylation, amidation
Acetyl (sugar)95%94%N-alkylation

Properties

CAS Number

923283-59-4

Product Name

2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

IUPAC Name

2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C7H8N4O/c1-2-11-3-5-6(10-11)7(12)9-4-8-5/h3-4H,2H2,1H3,(H,8,9,12)

InChI Key

GDSGVASFZSYZNU-UHFFFAOYSA-N

SMILES

CCN1C=C2C(=N1)C(=O)NC=N2

Canonical SMILES

CCN1C=C2C(=N1)C(=O)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.